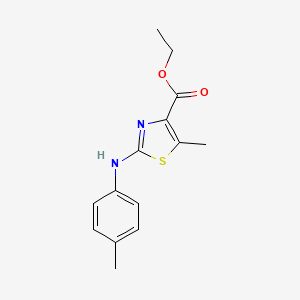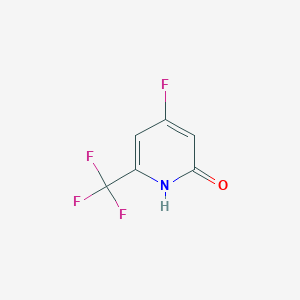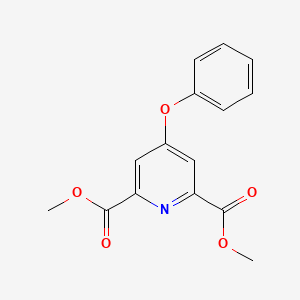![molecular formula C11H9BrN2O3 B1459792 Ethyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate CAS No. 1678537-73-9](/img/structure/B1459792.png)
Ethyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate
Vue d'ensemble
Description
Ethyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate is a chemical compound with the molecular formula C11H9BrN2O3 . It is part of a class of compounds known as imidazo[1,2-a]pyridines, which are bicyclic compounds containing an imidazo ring fused to a pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound involves an imidazo[1,2-a]pyridine core, which is a bicyclic structure containing an imidazo ring fused to a pyridine ring . The compound also contains a bromo group (Br), a formyl group (CHO), and an ethyl ester group (COOC2H5) attached to the core .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 297.1 . Other properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Synthesis and Biological Activities
Anti-Hepatitis B Virus Activity : A study described the synthesis of ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate derivatives and evaluated their anti-hepatitis B virus (HBV) activity. Some compounds exhibited promising inhibition of HBV DNA replication, highlighting their therapeutic potential against HBV infections (Chen et al., 2011).
Novel Heterocyclic Compounds Synthesis : Research has developed efficient synthetic routes for creating new tricyclic pyridinones and other heterocycles from 6-bromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine, demonstrating the chemical versatility of this core structure (Castera-Ducros et al., 2006).
Regioselective Borylation for Anti-Cancer and Anti-TB Agents : A regioselective palladium-catalyzed Suzuki–Miyaura borylation reaction was used to synthesize dimerization products from ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate. These derivatives have shown moderate activity against tuberculosis and cancer cell lines, underlining the potential for developing new treatments from this compound (Sanghavi et al., 2022).
Microwave-assisted Synthesis : A study utilizing microwave irradiation under solvent-free conditions synthesized novel pyrimido[1,2-a]pyrimidines, indicating an efficient and environmentally friendly synthetic approach for derivatives of ethyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate (Eynde et al., 2001).
Immunomodulatory and Anticancer Activities : Some novel 2‐substituted‐6‐bromo‐3‐methylthiazolo[3,2‐a]benzimidazole derivatives, synthesized from ethyl 6‐bromo‐3‐methyl-1,3‐thiazolo[3,2‐a]benzimidazole‐2‐carboxylate, showed significant immunomodulatory and anticancer activities, opening new avenues for the development of therapeutics based on this structure (Abdel‐Aziz et al., 2009).
Mécanisme D'action
Target of Action
Mode of Action
It is known that the bromine atom in the compound enables it to participate in various organic reactions, and the imidazo[1,2-a]pyridine ring allows it to interact with biomolecules .
Pharmacokinetics
The presence of the carboxylate ester group in the compound is known to enhance its solubility in aqueous solutions , which could potentially influence its bioavailability.
Action Environment
The solubility of the compound in aqueous solutions suggests that its action could potentially be influenced by the ph and ionic strength of the environment .
Analyse Biochimique
Biochemical Properties
Ethyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the bromine atom in its structure allows it to participate in halogen bonding, which can influence enzyme activity. The formyl group can form Schiff bases with amino groups in proteins, potentially altering their function. Additionally, the imidazo[1,2-a]pyridine ring can interact with nucleic acids, affecting processes such as DNA replication and transcription .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases, which are crucial for cell signaling. This modulation can lead to changes in gene expression, impacting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves several interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit certain kinases by binding to their active sites, preventing substrate access. This inhibition can result in altered phosphorylation states of downstream targets, affecting various cellular processes. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular functions, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal biological activity, while higher doses can lead to significant effects on cellular functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, the compound can exhibit toxic or adverse effects, such as cytotoxicity and organ damage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. The compound’s metabolism can also affect its biological activity, with some metabolites potentially exhibiting different or enhanced effects compared to the parent compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters, such as organic anion transporters. Once inside the cell, it can bind to various proteins, influencing its localization and accumulation. The distribution of the compound within tissues can also affect its overall biological effects, with certain tissues potentially exhibiting higher concentrations of the compound .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may accumulate in the cytoplasm, where it can interact with cytosolic proteins and enzymes .
Propriétés
IUPAC Name |
ethyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3/c1-2-17-11(16)9-3-7(12)5-14-8(6-15)4-13-10(9)14/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYYMJKJGRKGQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN2C1=NC=C2C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






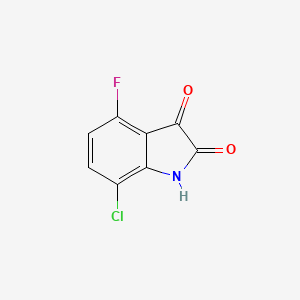
![Methyl 2-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1459714.png)

![[Ul-13C12]sucrose](/img/structure/B1459720.png)
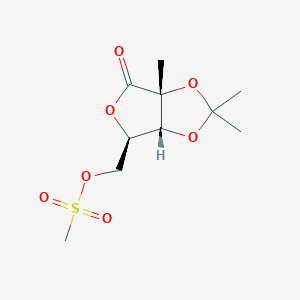
![1-[(2,5-Dichlorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1459722.png)

